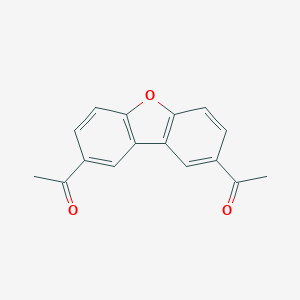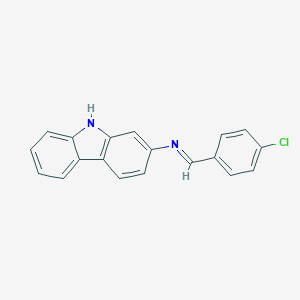![molecular formula C20H13N7O B274330 3,3-bis[4-(1H-triaziren-1-yl)phenyl]-1-isoindolinone](/img/structure/B274330.png)
3,3-bis[4-(1H-triaziren-1-yl)phenyl]-1-isoindolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-bis[4-(1H-triaziren-1-yl)phenyl]-1-isoindolinone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a type of isoindolinone derivative that has been synthesized through a specific method.
Mecanismo De Acción
The mechanism of action of 3,3-bis[4-(1H-triaziren-1-yl)phenyl]-1-isoindolinone is not fully understood. However, it has been suggested that this compound may exert its anticancer activity through the induction of apoptosis, or programmed cell death, in cancer cells. It has also been proposed that this compound may inhibit the proliferation of cancer cells by interfering with the cell cycle.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits significant biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit cancer cell proliferation, and exhibit fluorescent properties for biomolecule detection. However, the effects of this compound on normal cells and tissues are not well understood, and further research is needed to fully elucidate its effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3,3-bis[4-(1H-triaziren-1-yl)phenyl]-1-isoindolinone in lab experiments is its potential as a fluorescent probe for the detection of specific biomolecules. Additionally, this compound has shown significant anticancer activity, making it a promising candidate for the development of new cancer therapies. However, there are also limitations to using this compound in lab experiments. Its effects on normal cells and tissues are not well understood, and its potential toxicity must be carefully considered.
Direcciones Futuras
There are many potential future directions for the study of 3,3-bis[4-(1H-triaziren-1-yl)phenyl]-1-isoindolinone. One area of research could focus on further elucidating the mechanism of action of this compound, particularly in regards to its anticancer activity. Additionally, research could be conducted to explore the potential use of this compound in the development of new fluorescent probes for biomolecule detection. Further studies could also investigate the potential use of this compound in the development of OLEDs and other optoelectronic devices. Finally, more research is needed to fully understand the effects of this compound on normal cells and tissues, as well as its potential toxicity.
Métodos De Síntesis
The synthesis of 3,3-bis[4-(1H-triaziren-1-yl)phenyl]-1-isoindolinone involves the reaction of 4-phenyl-1H-1,2,3-triazole with 3,3-bis(4-bromophenyl) isoindolinone in the presence of a copper catalyst. This reaction results in the formation of this compound as a yellow powder. This synthesis method has been optimized to yield a high purity and high yield of the final product.
Aplicaciones Científicas De Investigación
3,3-bis[4-(1H-triaziren-1-yl)phenyl]-1-isoindolinone has been studied extensively for its potential applications in various fields of scientific research. It has been found to exhibit significant anticancer activity, making it a promising candidate for the development of new cancer therapies. Additionally, this compound has shown potential as a fluorescent probe for the detection of specific biomolecules in biological systems. It has also been studied for its potential use in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Propiedades
Fórmula molecular |
C20H13N7O |
|---|---|
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
3,3-bis(4-azidophenyl)-2H-isoindol-1-one |
InChI |
InChI=1S/C20H13N7O/c21-26-24-15-9-5-13(6-10-15)20(14-7-11-16(12-8-14)25-27-22)18-4-2-1-3-17(18)19(28)23-20/h1-12H,(H,23,28) |
Clave InChI |
GMSCPAFHTMGFOQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)NC2(C3=CC=C(C=C3)N=[N+]=[N-])C4=CC=C(C=C4)N=[N+]=[N-] |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)NC2(C3=CC=C(C=C3)N=[N+]=[N-])C4=CC=C(C=C4)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-cyano-3-[3-(2-cyano-3-ethoxy-3-oxo-1-propenyl)-2,4,6-trimethylphenyl]acrylate](/img/structure/B274247.png)

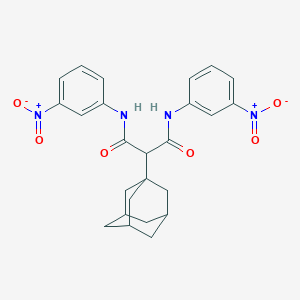
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-nitrobenzamide](/img/structure/B274254.png)

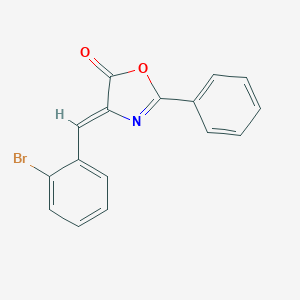
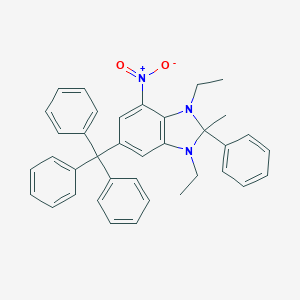
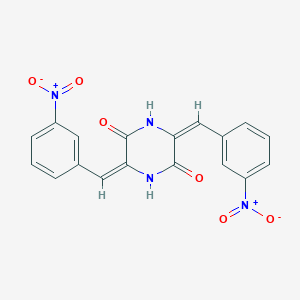

![11-Methoxydibenzo[a,c]phenazine](/img/structure/B274276.png)
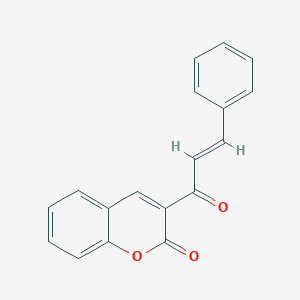
![2,2'-1,4-Phenylenedi[5-(4-dimethylaminophenyl)-1,3,4-oxadiazole]](/img/structure/B274278.png)
